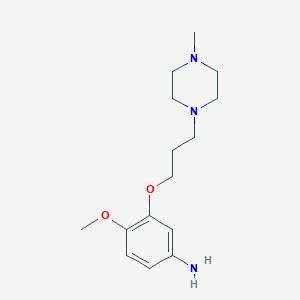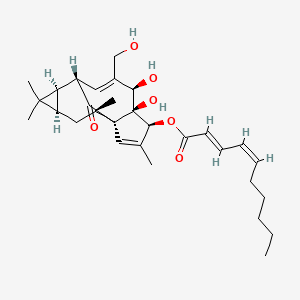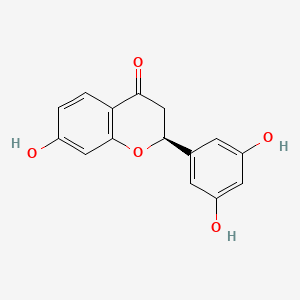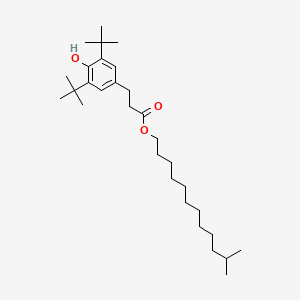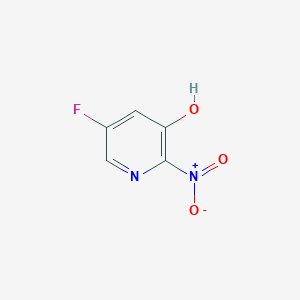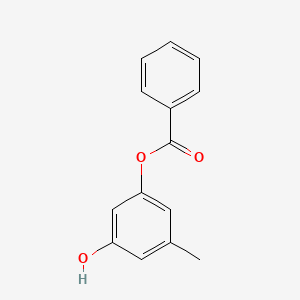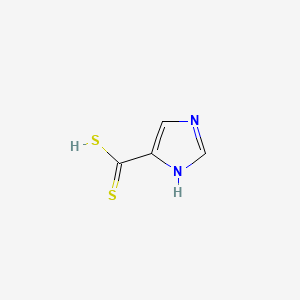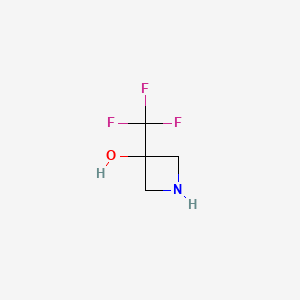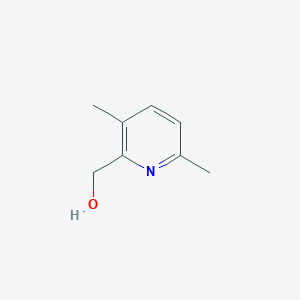
7-(羟甲基)-3,4-二氢喹啉-2(1H)-酮
描述
The compound “7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one” likely belongs to the class of organic compounds known as quinolines and derivatives. Quinolines are compounds containing a quinoline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of “7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one” would consist of a quinoline backbone with a hydroxymethyl group (-CH2OH) attached at the 7-position. The hydroxymethyl group is an alcohol, consisting of a methylene bridge (-CH2-) bonded to a hydroxyl group (-OH) .Chemical Reactions Analysis
The hydroxymethyl group in the molecule can undergo various chemical reactions. Hydroxymethylation is a chemical reaction that installs the CH2OH group . This transformation can be implemented in many ways and applies to both industrial and biochemical processes .科学研究应用
Bioprocessing and Protein Analysis
Genipin has gained attention in bioprocessing and protein analysis due to its ability to crosslink proteins. When genipin reacts with amino groups in proteins, it forms stable covalent bonds. Researchers use this property for protein immobilization, enzyme stabilization, and drug delivery systems. The crosslinking effect enhances protein stability and prevents degradation, making it valuable in biotechnological applications .
Cell Culture and Transfection
In cell culture studies, genipin serves as a non-toxic alternative to traditional crosslinking agents. It stabilizes extracellular matrices, promoting cell adhesion and growth. Additionally, genipin-modified scaffolds enhance tissue engineering by providing a supportive environment for cell proliferation and differentiation. Its biocompatibility and low cytotoxicity make it suitable for long-term cell culture experiments .
Antioxidant and Anti-Inflammatory Properties
Genipin exhibits antioxidant and anti-inflammatory effects. It scavenges free radicals, protecting cells from oxidative stress. Researchers explore its potential in treating inflammatory diseases, such as arthritis and neurodegenerative conditions. By modulating inflammatory pathways, genipin may contribute to therapeutic interventions .
Anti-Cancer Activity
Studies suggest that genipin possesses anti-cancer properties. It inhibits cell proliferation, induces apoptosis, and suppresses tumor growth. Researchers investigate its impact on various cancer types, including breast, lung, and colon cancers. Genipin’s mechanisms involve targeting signaling pathways and regulating gene expression .
Neuroprotection and Neuroregeneration
Genipin shows promise in neuroprotection and promoting neural regeneration. It enhances neuronal survival, reduces oxidative stress, and supports axonal growth. Researchers explore its potential for treating neurodegenerative disorders like Alzheimer’s and Parkinson’s disease. Genipin-based therapies may aid in nerve repair and functional recovery after injury .
Natural Crosslinker in Biomaterials
Genipin finds applications in biomaterials and tissue engineering. It crosslinks natural polymers (such as collagen and gelatin) to create stable hydrogels and scaffolds. These materials mimic the extracellular matrix, facilitating cell attachment and tissue regeneration. Genipin-based hydrogels are used in wound healing, cartilage repair, and drug delivery systems .
未来方向
The future directions for research on “7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one” could include further investigation into its synthesis, properties, and potential biological activity. Proton magnetic resonance spectroscopy (1H-MRS) is a non-invasive in vivo technique that can be used to measure regional concentrations of brain metabolites, including glutamate and γ-amino butyric acid (GABA). This technique has promise in developing centrally acting drugs .
属性
IUPAC Name |
7-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-6-7-1-2-8-3-4-10(13)11-9(8)5-7/h1-2,5,12H,3-4,6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVHACDKAXCDGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693868 | |
| Record name | 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
857272-53-8 | |
| Record name | 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



